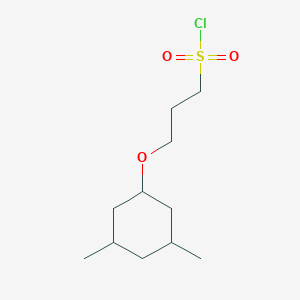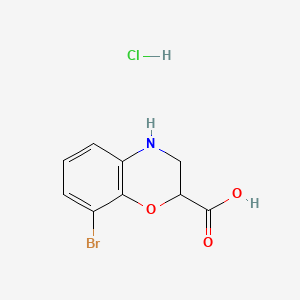![molecular formula C11H19NO4 B13627562 tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ButylN-({3,7-dioxabicyclo[410]heptan-1-yl}methyl)carbamate is a chemical compound with a unique bicyclic structure
準備方法
The synthesis of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3,7-dioxabicyclo[4.1.0]heptane moiety. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
化学反応の分析
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.
科学的研究の応用
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the bicyclic core.
tert-Butyl (3-oxabicyclo[4.1.0]heptan-7-yl)carbamate: Another similar compound with slight variations in the bicyclic structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
tert-butyl N-(3,7-dioxabicyclo[4.1.0]heptan-1-ylmethyl)carbamate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-6-11-7-14-5-4-8(11)15-11/h8H,4-7H2,1-3H3,(H,12,13) |
InChIキー |
LIZHACWLLPXCDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC12COCCC1O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


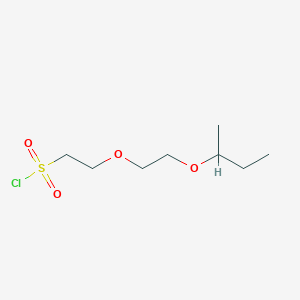
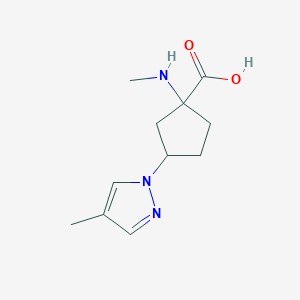

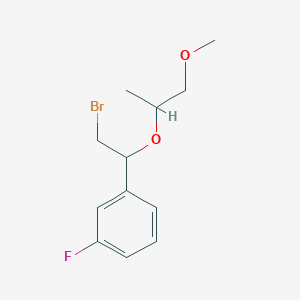
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)
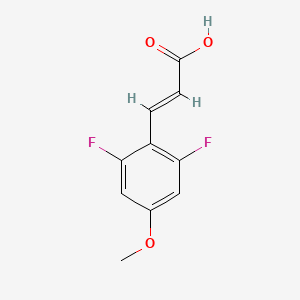
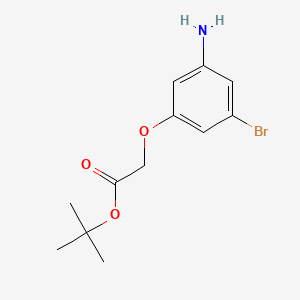

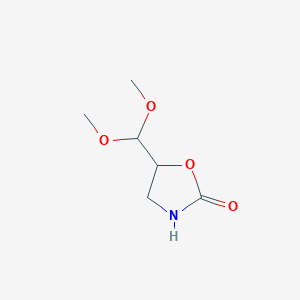

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)
